molecular formula C15H14ClNO3 B11646213 ethyl (5E)-5-(4-chlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-(4-chlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11646213
M. Wt: 291.73 g/mol
InChI Key: YJXWYMQVJTVWDT-XYOKQWHBSA-N
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Description

ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a chlorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 4-chlorobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CHLOROPHENYLACETATE: Similar in structure but lacks the pyrrole ring.

    Cetirizine Related Compounds: Share the chlorophenyl group but differ in the rest of the structure.

Uniqueness

ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring, chlorophenyl group, and ethyl ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

ethyl (5E)-5-[(4-chlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H14ClNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3/b12-8+

InChI Key

YJXWYMQVJTVWDT-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)Cl)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)Cl)N=C1C)O

Origin of Product

United States

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